molecular formula C15H13ClN2O B4420508 N-(5-chloropyridin-2-yl)indane-2-carboxamide

N-(5-chloropyridin-2-yl)indane-2-carboxamide

Cat. No. B4420508
M. Wt: 272.73 g/mol
InChI Key: NNEGSCUGSKBLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)indane-2-carboxamide, also known as GW 501516, is a potent and selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases.

Mechanism of Action

N-(5-chloropyridin-2-yl)indane-2-carboxamide acts as a selective agonist of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation and oxidative stress, increased mitochondrial biogenesis, and decreased tumor cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloropyridin-2-yl)indane-2-carboxamide is its high selectivity for PPARδ, which minimizes off-target effects. Additionally, it has good oral bioavailability and a long half-life, making it suitable for chronic administration in animal studies. However, one of the limitations of this compound is its potential toxicity at high doses, which needs to be carefully monitored in animal experiments.

Future Directions

There are several future directions for research on N-(5-chloropyridin-2-yl)indane-2-carboxamide, including:
1. Investigating its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring its effects on muscle metabolism and performance, particularly in athletes.
3. Studying its potential synergistic effects with other drugs or interventions, such as exercise and dietary interventions.
4. Investigating its safety and efficacy in clinical trials for various diseases.
Conclusion:
This compound is a potent and selective agonist of PPARδ with potential therapeutic applications in various diseases. Its mechanism of action involves improved metabolic function and reduced inflammation and oxidative stress. While it has several advantages for lab experiments, its potential toxicity needs to be carefully monitored. There are several future directions for research on this compound, including its potential applications in neurodegenerative diseases and its effects on muscle metabolism and performance.

Scientific Research Applications

N-(5-chloropyridin-2-yl)indane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has cardioprotective effects by reducing inflammation and oxidative stress in the heart. Additionally, it has been shown to have anti-cancer properties by inhibiting tumor cell growth and inducing apoptosis.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2,3-dihydro-1H-indene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-5-6-14(17-9-13)18-15(19)12-7-10-3-1-2-4-11(10)8-12/h1-6,9,12H,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEGSCUGSKBLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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